![molecular formula C19H17BrN2O2 B2684595 4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898426-62-5](/img/structure/B2684595.png)
4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound belonging to the class of benzamides. This compound exhibits a unique structure that makes it of interest in various scientific research fields.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have various biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide generally involves a multi-step process:
Formation of Pyrroloquinoline Core: : This step involves cyclization reactions to construct the pyrroloquinoline scaffold.
Bromination: : Bromine is introduced to the benzene ring through electrophilic aromatic substitution.
Amide Formation: : Coupling the brominated derivative with benzoyl chloride or an equivalent benzoylating agent.
The reactions require specific conditions, such as the presence of catalysts, controlled temperatures, and appropriate solvents to achieve high yields.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized through continuous flow chemistry, which allows for better control of reaction conditions, increased safety, and scalability. Key parameters like reaction time, temperature, and reagent concentration are meticulously controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation and Reduction: : These reactions can modify the oxidation state of the compound or its substituents.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the bromine site or other reactive positions.
Condensation: : The compound can participate in condensation reactions forming larger structures or conjugates.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring controlled environments to prevent side reactions and degradation.
Major Products
The major products formed depend on the type of reaction:
Oxidation: : Can lead to the formation of quinoline N-oxides.
Reduction: : Could result in the removal of oxygen functionalities.
Substitution: : Results in the exchange of bromine with other functional groups.
科学研究应用
4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has diverse applications:
Chemistry: : Used as a building block in organic synthesis and materials science.
Biology: : Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industry: : Utilized in the manufacture of advanced materials and specialty chemicals.
相似化合物的比较
Compared to other benzamide derivatives, 4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique pyrroloquinoline core and brominated benzamide structure. Similar compounds include:
N-(2-bromo-4-methylphenyl)benzamide
4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)benzamide
4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-quinolin-8-yl)benzamide
These comparisons highlight the uniqueness and potential of this compound in various scientific contexts.
There you go! Anything specific you want to dive into from this?
属性
IUPAC Name |
4-bromo-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-11-16-10-15(21-18(23)12-4-6-14(20)7-5-12)9-13-3-2-8-22(17(13)16)19(11)24/h4-7,9-11H,2-3,8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEBLJWSBORZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
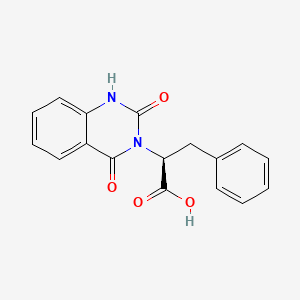
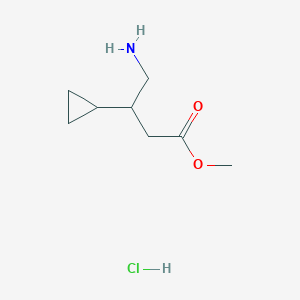
![3-[3-(2-Phenylethenesulfonamido)phenyl]prop-2-enoic acid](/img/structure/B2684516.png)
![3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2684517.png)
![(2Z)-3-(acetylcarbamoyl)-2-[(2-methoxyphenyl)imino]-2H-chromen-7-yl acetate](/img/structure/B2684519.png)
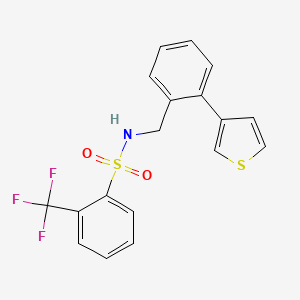
![3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide](/img/structure/B2684525.png)
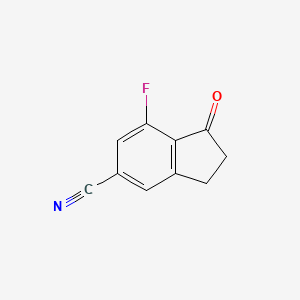
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2684528.png)

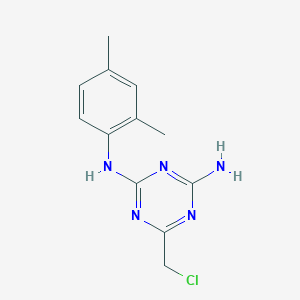
![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2684531.png)
![4-(3-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2684533.png)
![N-(2-CHLOROPHENYL)-2-[4-METHYL-6-OXO-2-(PYRROLIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE](/img/structure/B2684536.png)
